- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
Cas no 915377-39-8 (1H-Indole-7-propanoic acid methyl ester)

915377-39-8 structure
Productnaam:1H-Indole-7-propanoic acid methyl ester
1H-Indole-7-propanoic acid methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-7-propanoic acid methyl ester
- Methyl 3-(1H-indol-7-yl)propanoate
- Methyl 1H-indole-7-propanoate (ACI)
- DTXSID30743195
- Methyl3-(1H-indol-7-yl)propanoate
- 915377-39-8
-
- Inchi: 1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3
- InChI-sleutel: LFGLWJYEJQYOEH-UHFFFAOYSA-N
- LACHT: O=C(CCC1C2=C(C=CN2)C=CC=1)OC
Berekende eigenschappen
- Exacte massa: 203.094628657g/mol
- Monoisotopische massa: 203.094628657g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 230
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 42.1Ų
1H-Indole-7-propanoic acid methyl ester Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147233-1g |
methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$609 | 2024-07-20 | |
Alichem | A199009936-1g |
Methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$615.44 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748855-1g |
Methyl 3-(1h-indol-7-yl)propanoate |
915377-39-8 | 98% | 1g |
¥6457.00 | 2024-04-25 | |
Chemenu | CM147233-1g |
methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$729 | 2021-08-05 | |
Crysdot LLC | CD11017757-1g |
Methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95+% | 1g |
$772 | 2024-07-19 |
1H-Indole-7-propanoic acid methyl ester Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Referentie
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Hydrogen Catalysts: Palladium
Referentie
- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activatorsTetrahedron Letters, 2006, 47(43), 7579-7582,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium
Referentie
- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activatorsTetrahedron Letters, 2006, 47(43), 7579-7582,
Synthetic Routes 5
Reactievoorwaarden
1.1 Solvents: 1,2-Dichloroethane ; 4 h, 120 - 130 °C
2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Referentie
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
1H-Indole-7-propanoic acid methyl ester Raw materials
- 1-Aminoindole
- Methyl 3-(1H-Indol-7-yl)acrylate
- 2,6-Dimethylbenzaldehyde
- methyl 2-(dimethoxyphosphoryl)acetate
- 1H-Indole-7-carbaldehyde
1H-Indole-7-propanoic acid methyl ester Preparation Products
1H-Indole-7-propanoic acid methyl ester Gerelateerde literatuur
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
3. Book reviews
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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